molecular formula C11H14ClN3O B13112165 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone

1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone

Cat. No.: B13112165
M. Wt: 239.70 g/mol
InChI Key: GENPXAYXMVFRPV-UHFFFAOYSA-N
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Description

1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.71 g/mol . It is an organic building block of significant interest in pharmaceutical research and development, particularly as a synthetic intermediate. The compound features a piperazine ring, a privileged scaffold in medicinal chemistry known to contribute to a wide range of biological activities . Piperazine derivatives are frequently explored in drug discovery for their potential as antifungal, antibacterial, antimalarial, and antipsychotic agents, among other therapeutic areas . This specific molecule serves as a key precursor in complex synthetic pathways. For instance, piperazine-containing derivatives are investigated as non-thiazolidinedione (Non-TZD) peroxisome proliferator-activated receptor gamma (PPARγ) modulators, which represent a promising class of compounds for the treatment of type 2 diabetes mellitus with a potential for reduced side effects compared to traditional TZDs . The compound is offered for research purposes exclusively. 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone is strictly for laboratory use and is not intended for human therapeutic, diagnostic, or veterinary applications. Researchers can leverage this chemical for building more complex molecules, exploring structure-activity relationships (SAR), and developing novel bioactive compounds.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

1-(5-chloro-6-piperazin-1-ylpyridin-3-yl)ethanone

InChI

InChI=1S/C11H14ClN3O/c1-8(16)9-6-10(12)11(14-7-9)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3

InChI Key

GENPXAYXMVFRPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)N2CCNCC2)Cl

Origin of Product

United States

Preparation Methods

Chlorination and Pyridine Ring Functionalization

  • Starting from a substituted hydroxy- or nitro-pyridine derivative, chlorination is achieved using reagents such as phosphorus oxychloride (POCl3) under elevated temperatures (~120 °C) to introduce chloro substituents at specific positions on the pyridine ring.
  • For example, 2-hydroxy-5-nitropyridine can be converted to 2,3-dichloro-5-nitropyridine through sequential treatment with concentrated HCl, aqueous NaClO3, and POCl3.

Acetylation to Form Ethanone Group

  • The acetyl group at the 3-position is installed by acetylation reactions, typically using acetyl chloride or acetic anhydride reagents.
  • In some syntheses, the acetylation is performed on an amine or hydroxyl intermediate to yield the corresponding ethanone derivative.
  • For example, treatment of an amine intermediate with acetic anhydride at elevated temperatures (e.g., 60 °C) results in acetylated products with high purity.

Reduction and Purification Steps

  • If nitro groups are present in intermediates, reduction to amines is performed using reducing agents such as tin(II) chloride dihydrate (SnCl2·2H2O) in solvents like ethyl acetate.
  • Purification typically involves filtration, extraction with organic solvents (ethyl acetate), washing with brine, drying over anhydrous magnesium sulfate, and chromatographic techniques (silica gel column chromatography).

Representative Synthetic Route Example

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate Yield (%) Notes
1 2-Hydroxy-5-nitropyridine Conc. HCl, NaClO3 2-Hydroxy-3-chloro-5-nitropyridine - Chlorination
2 Above intermediate POCl3, 120 °C 2,3-Dichloro-5-nitropyridine - Further chlorination
3 2,3-Dichloro-5-nitropyridine + 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone Cs2CO3, DMF Piperazinyl-substituted nitropyridine - Nucleophilic substitution
4 Nitro intermediate SnCl2·2H2O, ethyl acetate Amino-substituted pyridine - Reduction
5 Amino intermediate Acetic anhydride, 60 °C Acetylated pyridine derivative 88% Acetylation

Note: The exact yields for some steps may vary depending on reaction scale and conditions.

Analytical and Research Findings

  • NMR (Nuclear Magnetic Resonance) spectroscopy confirms the structure at each stage, with characteristic chemical shifts for the pyridine protons, piperazine ring, and acetyl methyl group.
  • LC-MS (Liquid Chromatography-Mass Spectrometry) data support molecular weight and purity, with molecular ion peaks consistent with the target compound.
  • Reaction conditions such as temperature, solvent choice, and reaction time critically influence the yield and purity of the final product.
  • The use of microwave irradiation in some acetylation steps accelerates reaction rates and improves yields.

Summary Table of Key Reagents and Conditions

Reaction Step Key Reagents Solvent Temperature Time Purpose
Chlorination POCl3, HCl, NaClO3 None or aqueous 25–120 °C 1–3 h Introduce Cl substituents
Piperazine Introduction Piperazine, Cs2CO3 DMF 80–120 °C 3–6 h Nucleophilic substitution
Reduction SnCl2·2H2O Ethyl acetate RT to 65 °C 2–4 h Nitro to amine
Acetylation Acetic anhydride Ethanol or neat 60 °C 1 h Install ethanone group
Purification Silica gel chromatography Hexane/ethyl acetate Ambient - Product isolation

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Corresponding pyridine N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Antipsychotic Activity

Research indicates that derivatives of piperazine-containing compounds can exhibit antipsychotic properties. A study demonstrated that similar compounds showed significant effects in rodent models for schizophrenia, suggesting that 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone could potentially serve as a lead compound for developing new antipsychotic medications .

Biological Activities

The biological activities of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone extend beyond antipsychotic effects. It has been investigated for various pharmacological activities:

Glycine Transporter Inhibition

Glycine transporters are critical in neurotransmission and are implicated in various neuropsychiatric disorders. The compound's ability to inhibit glycine transporter 1 (GlyT1) has been explored, with findings indicating that modifications to the piperazine moiety enhance inhibitory activity against GlyT1 . This suggests a potential application in treating conditions like schizophrenia and anxiety disorders.

Case Studies and Experimental Findings

Several studies have documented the effects of compounds related to 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone.

In Vivo Studies

In vivo experiments have shown that similar piperazine derivatives can penetrate the blood-brain barrier effectively, allowing them to exert their pharmacological effects directly on central nervous system targets. For instance, a related compound demonstrated an IC50 value of 1.8 nM for GlyT1 inhibition, indicating strong activity .

Efficacy in Animal Models

Further studies have demonstrated the efficacy of these compounds in animal models of psychiatric disorders, showcasing significant behavioral improvements . These findings support the hypothesis that 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone could be developed into a therapeutic agent.

Summary of Findings

The applications of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone are promising, particularly in the context of neuropharmacology. Its potential as a GlyT1 inhibitor positions it as a candidate for further research aimed at treating neuropsychiatric disorders.

Application AreaDescriptionRelevant Studies
Antipsychotic ActivityPotential for treating schizophrenia[Study on rodent models]
Glycine Transport InhibitionInhibition of GlyT1 linked to neuropsychiatric disorders[GlyT1 inhibition studies]

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may act on neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to mood regulation, cognition, and behavior by acting as an agonist or antagonist at these receptors.

Comparison with Similar Compounds

1-(4-(4-((5-Chloro-4-((2-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m5)

  • Molecular Formula : C₂₄H₂₇ClN₁₀O
  • Key Features : Replaces the pyridine core with a pyrimidine ring and introduces a 1,2,4-triazole-substituted phenyl group.

1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6)

  • Molecular Formula : C₂₆H₃₁ClN₁₀O
  • Key Features : Similar to m5 but substitutes the triazole’s methyl group with an isopropyl group.
  • Significance : The bulkier isopropyl group increases lipophilicity (higher logP), which could enhance membrane permeability but reduce aqueous solubility. This modification highlights the role of steric effects in optimizing pharmacokinetic properties .

Piperazine-Containing Analogues with Varied Aromatic Systems

1-(4-(5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

  • Molecular Formula : C₂₅H₂₈N₆O₂
  • Key Features : Integrates an indole ring and a 1,2,4-oxadiazole group.
  • Significance: The indole moiety introduces aromatic π-stacking capabilities, while the oxadiazole group may confer metabolic resistance.

Substituent-Driven Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Pyridine Cl, Piperazine, Ethanone ~280* CNS agents, antimicrobials
m5 Pyrimidine Cl, Triazole, Piperazine, Ethanone 523.0 Kinase inhibitors
m6 Pyrimidine Cl, Isopropyl-triazole, Piperazine 551.1 Optimized PK/PD profiles
Indole-Oxadiazole Derivative Pyridine Oxadiazole, Indole, Piperazine 444.5 Anticancer, neuroactive agents

*Estimated based on structural similarity.

Research Implications

The comparative analysis underscores the following:

Core Heterocycle : Pyridine vs. pyrimidine cores modulate electronic properties and metabolic stability.

Substituent Effects : Chloro and triazole groups enhance target affinity, while bulky substituents (e.g., isopropyl) balance lipophilicity and solubility.

Piperazine Role : Consistently improves solubility and serves as a linker for pharmacophore assembly across analogues.

Further studies are needed to elucidate the biological activity and ADMET profiles of these compounds.

Biological Activity

1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, summarizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound's structure features a piperazine ring attached to a chlorinated pyridine moiety, which is critical for its biological activity. The presence of chlorine and the piperazine group may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds structurally similar to 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone possess significant antibacterial properties. For instance, derivatives with similar piperazine and pyridine structures have demonstrated effectiveness against various bacterial strains, indicating potential as a lead compound for antibiotic development .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity. Research on related compounds has revealed that modifications in the piperazine and pyridine rings can lead to enhanced cytotoxic effects against cancer cell lines. For example, certain analogs have shown IC50 values in the micromolar range against various cancer types .

The biological activity of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in cancer cell proliferation and survival, such as tyrosinase and other key metabolic enzymes .
  • Cell Cycle Arrest : Some studies suggest that derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .
  • Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes, although specific mechanisms for this compound require further investigation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various piperazine derivatives, including those related to 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on analogs of the compound showed promising results against human cancer cell lines such as HeLa and MCF-7. The most active analog demonstrated an IC50 value of approximately 15 µM, indicating strong potential for further development as an anticancer agent .

Data Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 16 - 64 µg/mL
AnticancerIC50 = ~15 µM
Enzyme InhibitionTyrosinase inhibition
Cell Cycle ArrestInduces apoptosis

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